molecular formula C19H15F3N2O B12614585 N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-54-6

N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Cat. No.: B12614585
CAS No.: 648420-54-6
M. Wt: 344.3 g/mol
InChI Key: IPJVABBSVJWOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a chemical compound characterized by the presence of a naphthalene ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of naphthylamine with a trifluoromethyl-substituted benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound .

Industrial Production Methods

Industrial production of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can disrupt cell membrane integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea: Similar structure but lacks the naphthalene ring.

    N-Naphthalen-1-yl-N’-{[4-(methyl)phenyl]methyl}urea: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of both the naphthalene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .

Properties

CAS No.

648420-54-6

Molecular Formula

C19H15F3N2O

Molecular Weight

344.3 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C19H15F3N2O/c20-19(21,22)15-10-8-13(9-11-15)12-23-18(25)24-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,23,24,25)

InChI Key

IPJVABBSVJWOSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.